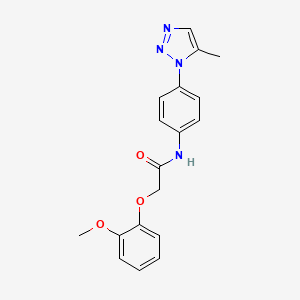
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In Alzheimer's disease, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In Alzheimer's disease, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One advantage of using 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells and exhibit antimicrobial activity. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit low toxicity in various cell lines. However, one limitation of using 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide research. One potential area of research is the development of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide in humans.
合成法
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline to yield 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide.
科学的研究の応用
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been studied for its potential applications in various fields, including cancer research, Alzheimer's disease, and antimicrobial activity. In cancer research, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been studied for its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13-11-19-21-22(13)15-9-7-14(8-10-15)20-18(23)12-25-17-6-4-3-5-16(17)24-2/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNEGCQINWOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)
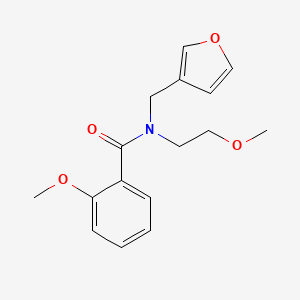
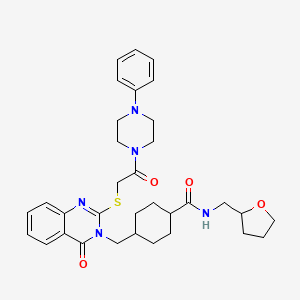
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2641035.png)

![3,4,5-triethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2641038.png)
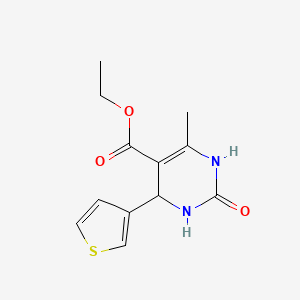
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2641042.png)
![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2641043.png)
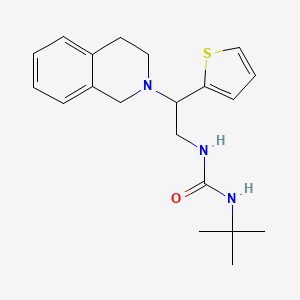
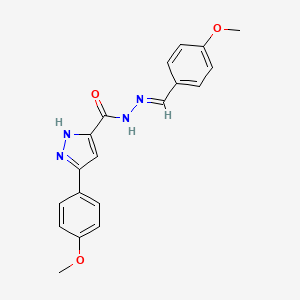
![2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2641048.png)